
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a morpholine ring, a thiophene group, and a phenylurea moiety
Wissenschaftliche Forschungsanwendungen
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
Target of Action
The primary targets of 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea, also known as triplin, are the copper transporter RESPONSIVE-TO-ANTAGONIST1 (RAN1) and the copper chaperone ANTIOXIDANT PROTEIN1 (ATX1) . These proteins play a crucial role in copper ion transport in Arabidopsis thaliana .
Mode of Action
Triplin interacts with its targets by binding to copper ions . This interaction affects the function of RAN1 and ATX1, leading to changes in the ethylene signaling pathway . The compound can cause a triple response phenotype on dark-grown Arabidopsis seedlings through this pathway .
Biochemical Pathways
Triplin affects the ethylene signaling pathway, which is essential for plant growth and development . By binding to copper ions, triplin disrupts the normal function of the ethylene receptors, leading to changes in the downstream effects of this pathway .
Pharmacokinetics
It is known that the compound can bind to copper ions , which suggests that it may have a high affinity for these ions. This could potentially affect its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The binding of triplin to copper ions leads to changes in the function of the ethylene receptors . This results in a triple response phenotype in dark-grown Arabidopsis seedlings . Additionally, it has been observed that the compound suppresses the toxic effects of excess copper ions on plant root growth .
Action Environment
Environmental factors such as the presence of copper ions in the growth medium can influence the action of triplin . For instance, adding copper ions to the growth medium can partially restore the phenotype on plants caused by triplin . This suggests that the efficacy and stability of the compound may be affected by the copper ion concentration in the environment.
Zukünftige Richtungen
Vorbereitungsmethoden
The synthesis of 1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholino Intermediate: The initial step involves the reaction of morpholine with a suitable alkylating agent to form the morpholino intermediate.
Thiophene Introduction: The morpholino intermediate is then reacted with a thiophene derivative under specific conditions to introduce the thiophene group.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the phenylurea moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.
Analyse Chemischer Reaktionen
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea can be compared with other similar compounds, such as:
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(2-(trifluoromethoxy)phenyl)thiourea: This compound shares a similar core structure but differs in the substitution pattern, leading to distinct chemical properties and applications.
N-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-14(19-18(22)20-15-6-3-2-4-7-15)17(16-8-5-13-24-16)21-9-11-23-12-10-21/h2-8,13-14,17H,9-12H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGSMOUVBQVGNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

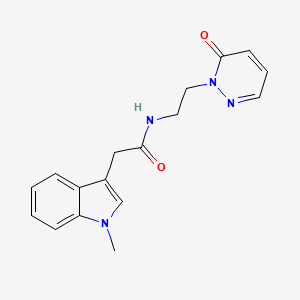

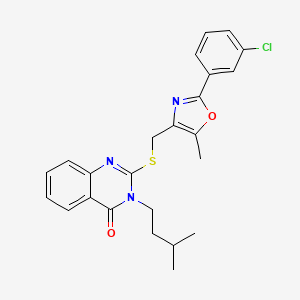
![1-[6-(2-methylphenyl)pyridazin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2996968.png)
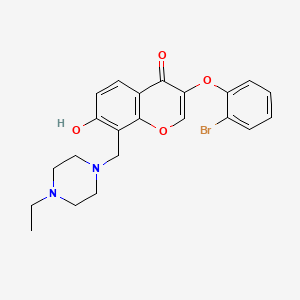
![5-(methoxymethyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2996970.png)
![methyl 2-({[5-oxo-1-phenyl-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2996972.png)
![(3aS,6aR)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/no-structure.png)


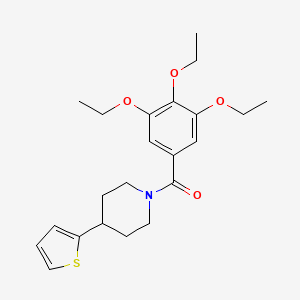
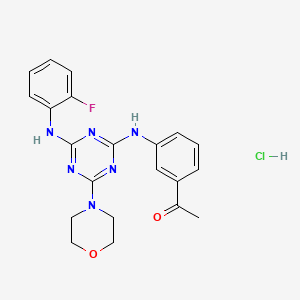
![[(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2996984.png)
